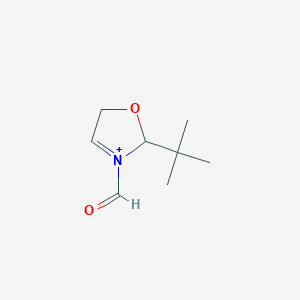
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium is a chemical compound that belongs to the class of oxazolium ions. This compound is characterized by the presence of a tert-butyl group and a formyl group attached to the oxazolium ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium typically involves the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazolium ion. The reaction conditions usually involve mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound, ensuring high yields and purity. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolium ion can be reduced to the corresponding oxazoline using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: 2-tert-Butyl-3-carboxy-2,5-dihydro-1,3-oxazol-3-ium.
Reduction: 2-tert-Butyl-3-hydroxymethyl-2,5-dihydro-1,3-oxazoline.
Substitution: Various substituted oxazolium ions depending on the substituent used.
Aplicaciones Científicas De Investigación
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium exerts its effects involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The oxazolium ion can also interact with DNA and RNA, potentially disrupting their function and leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazoline: Similar structure but lacks the oxazolium ion character.
2-tert-Butyl-3-carboxy-2,5-dihydro-1,3-oxazol-3-ium: Oxidized form of the compound with a carboxylic acid group.
2-tert-Butyl-3-hydroxymethyl-2,5-dihydro-1,3-oxazoline: Reduced form of the compound with a hydroxymethyl group.
Uniqueness
2-tert-Butyl-3-formyl-2,5-dihydro-1,3-oxazol-3-ium is unique due to its oxazolium ion character, which imparts distinct reactivity and stability compared to its analogs
Propiedades
Número CAS |
143521-19-1 |
|---|---|
Fórmula molecular |
C8H14NO2+ |
Peso molecular |
156.20 g/mol |
Nombre IUPAC |
2-tert-butyl-2,5-dihydro-1,3-oxazol-3-ium-3-carbaldehyde |
InChI |
InChI=1S/C8H14NO2/c1-8(2,3)7-9(6-10)4-5-11-7/h4,6-7H,5H2,1-3H3/q+1 |
Clave InChI |
SPLOOFGIIPUWAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1[N+](=CCO1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


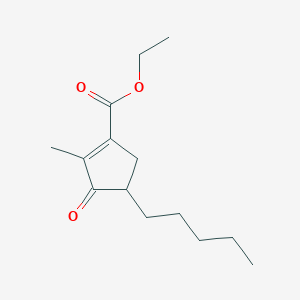
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
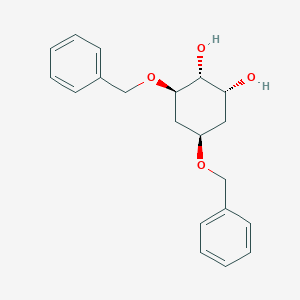
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
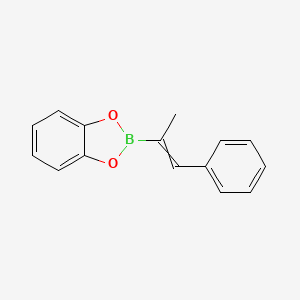

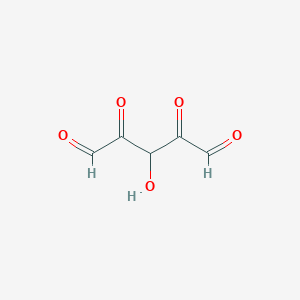
![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)

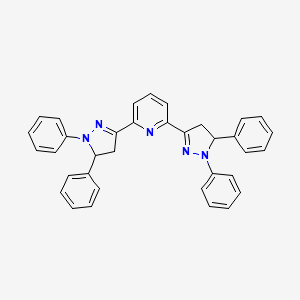
![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
